molecular formula C23H22N2O B8461633 2-((Diphenylmethylene)amino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

2-((Diphenylmethylene)amino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No. B8461633
M. Wt: 342.4 g/mol
InChI Key: DLVNQOCEOHFIKF-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

A mixture of 2-chloro-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol (306 mg, 1.55 mmol), Xantphos (107 mg, 0.185 mmol), tris(dibenzylideneacetone)dipalladium(0) (71 mg, 0.077 mmol), cesium carbonate (1.01 g, 3.09 mmol), and benzophenone imine (0.272 mL, 1.63 mmol) in 1,4-dioxane (10 ml) under an argon atmosphere was heated at 100° C. in an oil bath for 6 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (40 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (20 mL). The layers were separated and the organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-80% ethyl acetate/hexanes linear gradient) to afford 2-[(diphenylmethylidene)amino]-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol. MS ESI calc'd. for C23H23N2O [M+H]+ 343. found 343.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.272 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:8]([CH3:13])([OH:12])[CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+].[C:62](=[NH:75])([C:69]1[CH:74]=[CH:73][CH:72]=[CH:71][CH:70]=1)[C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1>O1CCOCC1.C(OCC)(=O)C.C(=O)(O)[O-].[Na+].[Cl-].[Na+].O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:63]1([C:62](=[N:75][C:2]2[CH:11]=[CH:10][C:9]3[C:8]([CH3:13])([OH:12])[CH2:7][CH2:6][CH2:5][C:4]=3[N:3]=2)[C:69]2[CH:70]=[CH:71][CH:72]=[CH:73][CH:74]=2)[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1 |f:2.3.4,8.9,10.11.12,13.14.15.16.17|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
ClC1=NC=2CCCC(C2C=C1)(O)C
Name
Quantity
107 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
cesium carbonate
Quantity
1.01 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.272 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
71 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (10-80% ethyl acetate/hexanes linear gradient)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=NC=2CCCC(C2C=C1)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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